molecular formula C9H6F2O B3025460 3-(Difluoromethoxy)phenylacetylene CAS No. 519059-03-1

3-(Difluoromethoxy)phenylacetylene

Cat. No.: B3025460
CAS No.: 519059-03-1
M. Wt: 168.14 g/mol
InChI Key: UGUOBKVALAVDFR-UHFFFAOYSA-N
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Description

3-(Difluoromethoxy)phenylacetylene is a chemical compound with the molecular formula C9H6F2O. This compound features a phenyl ring substituted with a difluoromethoxy group and an acetylene group, making it a valuable building block in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-hydroxyphenylacetylene with difluoromethylating agents under specific conditions . The reaction conditions often involve the use of a base such as potassium carbonate and a solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of 3-(Difluoromethoxy)phenylacetylene may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

3-(Difluoromethoxy)phenylacetylene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert the acetylene group to an alkene or alkane.

    Substitution: The difluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol (MeOH) can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of difluoromethoxybenzaldehyde or difluoromethoxybenzoic acid.

    Reduction: Formation of 3-(difluoromethoxy)phenylethylene or 3-(difluoromethoxy)ethylbenzene.

    Substitution: Formation of various substituted phenylacetylenes depending on the nucleophile used.

Scientific Research Applications

3-(Difluoromethoxy)phenylacetylene has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-(Difluoromethoxy)phenylacetylene involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with enzymes and receptors more effectively. The acetylene group can participate in various chemical reactions, facilitating the formation of covalent bonds with target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Difluoromethoxy)phenol
  • 3-(Difluoromethoxy)benzyl bromide
  • Phenylacetylene-1,2-13C2

Uniqueness

3-(Difluoromethoxy)phenylacetylene is unique due to the presence of both the difluoromethoxy and acetylene groupsThe difluoromethoxy group enhances the compound’s stability and lipophilicity, while the acetylene group provides a reactive site for further functionalization .

Properties

IUPAC Name

1-(difluoromethoxy)-3-ethynylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F2O/c1-2-7-4-3-5-8(6-7)12-9(10)11/h1,3-6,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGUOBKVALAVDFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380977
Record name 3-(Difluoromethoxy)phenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

519059-03-1
Record name 3-(Difluoromethoxy)phenylacetylene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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